molecular formula C20H32S2Sn B8484351 Stannane, [2,2'-bithiophen]-5-yltributyl- CAS No. 162717-58-0

Stannane, [2,2'-bithiophen]-5-yltributyl-

Cat. No.: B8484351
CAS No.: 162717-58-0
M. Wt: 455.3 g/mol
InChI Key: VXBHLQIFGXDFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stannane, [2,2'-bithiophen]-5-yltributyl- is a useful research compound. Its molecular formula is C20H32S2Sn and its molecular weight is 455.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

162717-58-0

Molecular Formula

C20H32S2Sn

Molecular Weight

455.3 g/mol

IUPAC Name

tributyl-(5-thiophen-2-ylthiophen-2-yl)stannane

InChI

InChI=1S/C8H5S2.3C4H9.Sn/c1-3-7(9-5-1)8-4-2-6-10-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;

InChI Key

VXBHLQIFGXDFDS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis described herein is depicted schematically in FIG. 4. 1.0 g (6 mmol) of bithiophene in 30 ml THF was treated dropwise with 3.54 ml (6 mmol) of 1.70 M n-butyllithium and stiffed for 0.5 h at −78° C. under N2 atmosphere. 1.96 ml of tributylstannyl chloride (7.2 mmol) was then added to the solution. After stirring at room temperature for 6 h, the solvent was evaporated and the residue was dissolved in 20 ml of hexane and filtered. The filtrate was evaporated to produce 3.4 g of crude 5-(tributylstannyl)-2,2-bithiophene as a light yellow liquid for the next step reaction. 1H NMR: (250 MHZ, CDCl3): d (ppm) 7.27 (d, 1H), 7.15 (2d, 2H), 7.03 (d, 1H), 6.98 (t, 1H), 1.54 (m, 6H), 1.31 (m, 6H), 1.10 (t, 6H), 0.89 (m, 9H). 13C NMR (125 MHZ, CDCl3): d (ppm) 136.28, 127.98, 127.94, 125.19, 124.56, 124.17, 123.97, 123.66, 29.10, 27.50, 13.91, 11.11. MS (FAB): (M+) found: 456, calcd for C20H32S2Sn: 455.28.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.54 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
tributylstannyl chloride
Quantity
1.96 mL
Type
reactant
Reaction Step Two

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